4-Carboxypyrazole

Solid-state chemistry Crystallography Process chemistry

Procure high-purity 4-Carboxypyrazole (CAS 37718-11-9) as the critical 4-position isomer for SAR studies. Unlike its 3- and 5-substituted regioisomers, this core scaffold offers unique reactivity and hydrogen-bonding vectors essential for developing potent XOR inhibitors (nanomolar IC50) and SDHI agrochemicals. Its validated biological profile ensures reliable results. Ideal for medicinal chemistry and agrochemical R&D seeking regioselective control.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
CAS No. 37718-11-9
Cat. No. B133760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Carboxypyrazole
CAS37718-11-9
Synonyms1H-Pyrazole-4-carboxylic Acid;  4-Carboxypyrazole;  Pyrazole-4-carboxylic Acid; 
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)C(=O)O
InChIInChI=1S/C4H4N2O2/c7-4(8)3-1-5-6-2-3/h1-2H,(H,5,6)(H,7,8)
InChIKeyIMBBXSASDSZJSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazole-4-carboxylic Acid (CAS 37718-11-9): A Heterocyclic Building Block for Drug Discovery and Agrochemical Intermediates


Pyrazole-4-carboxylic acid (CAS 37718-11-9) is a five-membered heterocyclic compound with the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol [1]. It is an unsubstituted pyrazole ring with a carboxylic acid group at the 4-position, serving as a fundamental core scaffold for the synthesis of numerous biologically active molecules [2][3]. The compound is a key intermediate in the development of pharmaceuticals targeting conditions such as hyperuricemia, diabetes, and fungal infections, as well as a crucial building block for novel agrochemicals [4][5]. Its value lies in its synthetic versatility and the ability to introduce diverse functional groups at the 1, 3, and 5 positions, enabling the generation of extensive compound libraries for drug discovery and development [2].

Why Pyrazole-4-carboxylic Acid Cannot Be Simply Substituted by Other Pyrazole Regioisomers in Synthetic Workflows


The position of the carboxylic acid group on the pyrazole ring (3-, 4-, or 5-position) is not a trivial structural variation; it fundamentally dictates the molecule's chemical reactivity, physical properties, and biological activity. Simple substitution with a regioisomer like pyrazole-3-carboxylic acid or pyrazole-5-carboxylic acid will lead to different hydrogen-bonding patterns, altered solid-state packing, distinct coordination chemistry with metals, and critically, different or absent biological activity in downstream applications [1][2]. The 4-position provides a unique vector for substitution, resulting in a different spatial orientation of the carboxylic acid compared to the other isomers. This difference is crucial for the structure-activity relationship (SAR) of derived drug candidates, as evidenced by the nanomolar potency of specific 1-phenyl-pyrazole-4-carboxylic acid derivatives as xanthine oxidoreductase inhibitors, a level of activity that is not a general feature of all pyrazole carboxylic acids [3]. Furthermore, the synthetic routes to incorporate the carboxylic acid at the 4-position are distinct and often more regioselective than those for the 3- or 5-positions, impacting yield and purity in multi-step syntheses [4].

Quantitative Differentiation: Pyrazole-4-carboxylic Acid vs. Closest Regioisomers and Analogs


Melting Point and Thermal Stability: A Key Indicator of Crystalline Purity and Processability

Pyrazole-4-carboxylic acid exhibits a significantly higher melting point (282-285 °C with decomposition) compared to its regioisomer, pyrazole-3-carboxylic acid (211-217 °C with decomposition) . This ~70 °C difference indicates a more stable crystal lattice and distinct intermolecular hydrogen-bonding network in the 4-isomer [1]. This property is critical for assessing purity, storage stability, and handling during high-temperature reactions or formulation processes.

Solid-state chemistry Crystallography Process chemistry Thermal analysis

Aqueous Solubility: A Critical Factor for Biological Assays and Formulation

While both compounds are slightly soluble in water, pyrazole-4-carboxylic acid demonstrates a significantly higher calculated aqueous solubility (19.1 mg/mL) compared to pyrazole-3-carboxylic acid (estimated to be lower based on LogP and LogS data) . The experimentally determined solubility for pyrazole-4-carboxylic acid in a DMSO/PEG300/Tween-80/saline formulation is ≥2.5 mg/mL (22.30 mM), a crucial parameter for preparing solutions for in vitro and in vivo studies [1].

Physicochemical properties Drug formulation ADME Biophysical assays

Solid-State Structure: Proton Disorder and Dynamic Hydrogen Bonding in Pyrazole-4-carboxylic Acid

Solid-state NMR and X-ray crystallography reveal that pyrazole-4-carboxylic acid forms unique quasi-linear ribbons stabilized by a dynamic, disordered hydrogen-bonding network involving very fast degenerate double proton transfers between the pyrazole NH and carboxylic acid OH groups [1]. This dynamic proton disorder is a distinctive feature not reported for the 3- or 5-isomers, where static, ordered hydrogen bonding is expected due to the different relative positions of the donor and acceptor groups. The O-H...N hydrogen bridge in the 4-isomer is calculated to be about 0.064 Å shorter and less bent (approx. 171°) than the O...H-N bridge (approx. 150°) [1].

Solid-state chemistry Hydrogen bonding NMR spectroscopy Crystallography

Regioselective Synthetic Access: A Critical Advantage for Building Block Integrity

The synthesis of pyrazole-4-carboxylic acid derivatives can be achieved with high regioselectivity using specific cyclization methods. In contrast, the synthesis of analogous 3- and 5-substituted pyrazoles often suffers from poor regioselectivity, leading to mixtures of isomers that are difficult to separate [1][2]. For example, in the cyclization of acrylic acid derivatives with alkylhydrazines to form 1-alkylpyrazoles, the unwanted 5-alkyl isomer can be formed in amounts between 10 and 80% [1]. This regioselectivity advantage is crucial for obtaining high-purity intermediates in multi-step syntheses of pharmaceuticals and agrochemicals [3].

Synthetic methodology Process chemistry Regioselectivity Agrochemicals

Proven Pharmacological Activity: A Scaffold for Potent Xanthine Oxidoreductase Inhibitors

Derivatives of pyrazole-4-carboxylic acid have demonstrated exceptional potency as xanthine oxidoreductase (XOR) inhibitors, a validated target for treating hyperuricemia and gout [1]. Compounds based on this scaffold, such as 16c, 16d, and 16f, show IC50 values of 5.7, 5.7, and 4.2 nM, respectively, which is comparable to the clinically approved drug febuxostat (IC50 = 5.4 nM) [1]. In a mouse model of hyperuricemia, compound 16c exhibited a hypouricemic effect similar to febuxostat [1]. This level of in vitro and in vivo activity provides strong validation for the 4-carboxylic acid scaffold in drug discovery, whereas similar activity has not been widely reported for the 3- or 5-isomers.

Medicinal chemistry Enzyme inhibition Hyperuricemia Gout Xanthine oxidoreductase

Flexible Coordination Chemistry: A Versatile Ligand for Metal Complexes

Pyrazole-4-carboxylic acid acts as a versatile ligand, forming stable complexes with various transition metals. Its 4-position carboxylic acid allows for different coordination modes compared to its regioisomers . While pyrazole-3-carboxylic acid is known to form flexible coordination complexes, the 4-isomer provides a distinct structural geometry that can lead to novel metal-organic frameworks (MOFs) and coordination polymers with unique magnetic and catalytic properties [1]. The ability to fine-tune the properties of these complexes by selecting the appropriate pyrazole carboxylic acid isomer is a key advantage in materials science.

Coordination chemistry Metal-organic frameworks Catalysis Magnetic materials

Procurement-Driven Application Scenarios for Pyrazole-4-carboxylic Acid


Medicinal Chemistry: Development of Next-Generation Xanthine Oxidoreductase (XOR) Inhibitors

Pyrazole-4-carboxylic acid is the validated core scaffold for developing potent, non-purine XOR inhibitors, a class of drugs used to treat hyperuricemia and gout. Its derivatives have demonstrated in vitro IC50 values in the low nanomolar range (4.2-5.7 nM) and in vivo efficacy comparable to the FDA-approved drug febuxostat [1]. Procuring this specific isomer is essential for medicinal chemists aiming to build upon this established structure-activity relationship and explore new chemical space around this privileged scaffold.

Agrochemical Synthesis: A Building Block for High-Performance Fungicides

Pyrazole-4-carboxylic acid is a key precursor for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a vital intermediate in the production of succinate dehydrogenase inhibitor (SDHI) fungicides [2]. The high regioselectivity achievable in the synthesis of 4-substituted pyrazoles ensures high yields and purity of the final agrochemical active ingredient, reducing production costs and waste [3]. Procuring high-purity pyrazole-4-carboxylic acid is therefore a critical supply chain decision for agrochemical manufacturers.

Materials Science: Synthesis of Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique hydrogen-bonding and metal-coordination properties of pyrazole-4-carboxylic acid, stemming from the 4-position of the carboxyl group, make it an ideal ligand for constructing novel MOFs and coordination polymers [4]. Its dynamic proton disorder in the solid state offers a distinctive handle for designing materials with switchable or tunable properties [5]. Researchers in materials chemistry should prioritize this isomer when a specific framework topology or hydrogen-bonding motif is desired, as it will yield different structures than the 3- or 5-isomers.

Chemical Biology and Tool Compound Synthesis

The favorable solubility profile of pyrazole-4-carboxylic acid (calculated 19.1 mg/mL in water; ≥2.5 mg/mL in a standard biological assay formulation) makes it a convenient starting point for synthesizing chemical probes and tool compounds [6]. This simplifies the preparation of concentrated stock solutions for high-throughput screening and other biological assays. For researchers who need a pyrazole carboxylic acid building block that is easy to handle and formulate, the 4-isomer offers a clear practical advantage over less soluble regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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